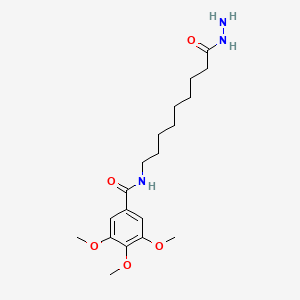
N-(9-Hydrazinyl-9-oxononyl)-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9-Hydrazinyl-9-oxononyl)-3,4,5-trimethoxybenzamide is a synthetic organic compound that belongs to the class of hydrazides. Compounds in this class are often used in various chemical and biological applications due to their unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-Hydrazinyl-9-oxononyl)-3,4,5-trimethoxybenzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with a hydrazine derivative. The reaction conditions may include:
Solvent: Common solvents like ethanol or methanol.
Temperature: Reactions are often carried out at elevated temperatures (e.g., 60-80°C).
Catalysts: Acid or base catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale. This may include:
Batch Reactors: For controlled synthesis.
Continuous Flow Reactors: For large-scale production.
Purification: Techniques like recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(9-Hydrazinyl-9-oxononyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of the hydrazine group.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, acids, or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of N-(9-Hydrazinyl-9-oxononyl)-3,4,5-trimethoxybenzamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved could include:
Enzyme Inhibition: Binding to active sites of enzymes.
Receptor Modulation: Interaction with cellular receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(9-Hydrazinyl-9-oxononyl)-3,4,5-trimethoxybenzoate
- N-(9-Hydrazinyl-9-oxononyl)-3,4,5-trimethoxybenzylamine
Propriétés
Numéro CAS |
918494-59-4 |
|---|---|
Formule moléculaire |
C19H31N3O5 |
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
N-(9-hydrazinyl-9-oxononyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C19H31N3O5/c1-25-15-12-14(13-16(26-2)18(15)27-3)19(24)21-11-9-7-5-4-6-8-10-17(23)22-20/h12-13H,4-11,20H2,1-3H3,(H,21,24)(H,22,23) |
Clé InChI |
NASAJUHIJJCGAA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCCCCCCCC(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


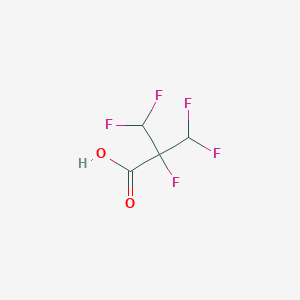
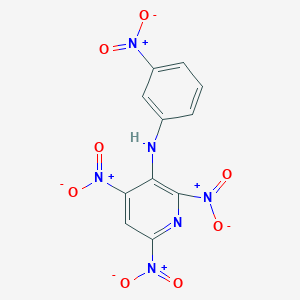
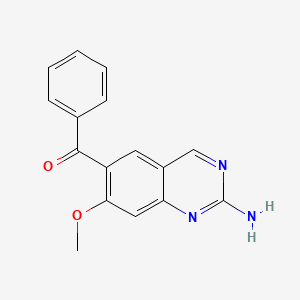
![{3,5-Bis[2-(dimethylamino)ethoxy]phenyl}methanol](/img/structure/B12623050.png)

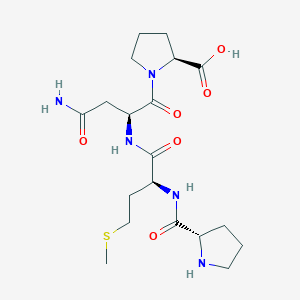
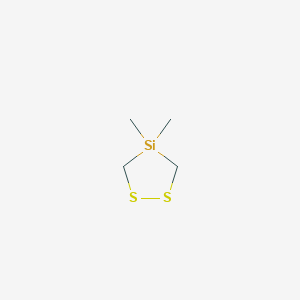
![1-Cyclopropyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B12623076.png)
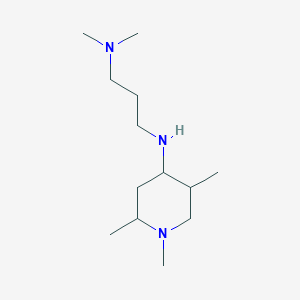
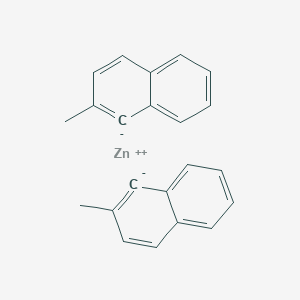
![{[3-(3,4-Dichlorophenyl)-3-oxo-1-phenylpropyl]sulfanyl}acetic acid](/img/structure/B12623085.png)
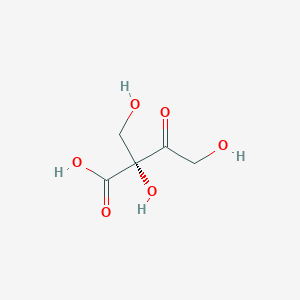
![8-(3-Chloro-4-methylphenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12623092.png)
![N-Cyclohexyl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea](/img/structure/B12623095.png)
